1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol This compound is characterized by the presence of a fluorine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-fluoro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or nitroso derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine: This compound has an additional trifluoromethyl group, which may alter its chemical reactivity and biological activity.
3-(Trifluoromethyl)benzylamine: Lacks the hydrazine moiety, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of fluorine, trifluoromethylthio, and hydrazine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
IZUVTVQACSFLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)SC(F)(F)F)NN |
Origin of Product |
United States |
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